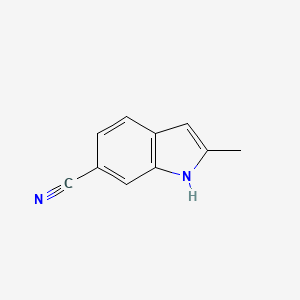
2-Méthyl-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
2-Methyl-1H-indole-6-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to natural indole compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-Methyl-1H-indole-6-carbonitrile may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Methyl-1H-indole-6-carbonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities , suggesting that 2-Methyl-1H-indole-6-carbonitrile may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
2-Methyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The interactions between 2-Methyl-1H-indole-6-carbonitrile and these biomolecules are crucial for its biological activity and therapeutic potential.
Cellular Effects
2-Methyl-1H-indole-6-carbonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1H-indole-6-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, have been shown to inhibit specific enzymes, thereby modulating biochemical pathways and cellular processes . These interactions at the molecular level are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1H-indole-6-carbonitrile can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, can exhibit varying degrees of stability and degradation under different conditions . These temporal effects are crucial for understanding the compound’s behavior and efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Methyl-1H-indole-6-carbonitrile vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, can exhibit threshold effects, as well as toxic or adverse effects at high doses . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-Methyl-1H-indole-6-carbonitrile is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, have been shown to influence metabolic flux and metabolite levels . These interactions are critical for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Methyl-1H-indole-6-carbonitrile within cells and tissues involve specific transporters and binding proteins. Indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, can affect their localization and accumulation within cells . Understanding these processes is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Methyl-1H-indole-6-carbonitrile is essential for its activity and function. Indole derivatives, including 2-Methyl-1H-indole-6-carbonitrile, can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization processes are critical for the compound’s biological activity and therapeutic potential.
Méthodes De Préparation
The synthesis of 2-Methyl-1H-indole-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with cyanogen bromide under basic conditions. Another approach is the cyclization of appropriate precursors using catalysts such as palladium or copper . Industrial production methods often involve multi-step processes that ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-Methyl-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Comparaison Avec Des Composés Similaires
2-Methyl-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
1-Methyl-1H-indole-5-carbonitrile: Similar in structure but with different substitution patterns, leading to varied biological activities.
Indole-3-acetic acid: A natural plant hormone with distinct biological functions compared to synthetic indole derivatives.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
The uniqueness of 2-Methyl-1H-indole-6-carbonitrile lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-methyl-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCPCICJNXATMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667077 |
Source


|
| Record name | 2-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-10-8 |
Source


|
| Record name | 2-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

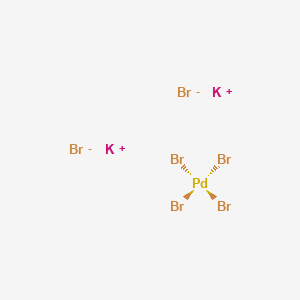
![(1S,3aS,3bR,9aR,9bS,11aS)-5-benzyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5a,6,7,8,9,9b,10,11-tetradecahydrocyclopenta[i]phenanthridin-1-ol](/img/structure/B579632.png)
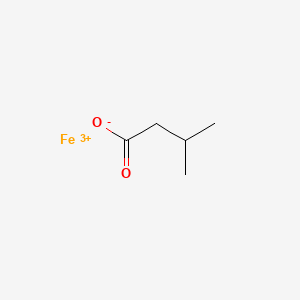
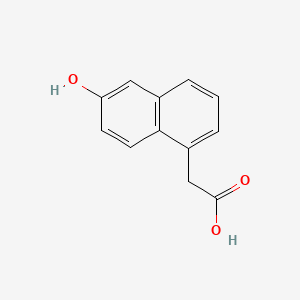
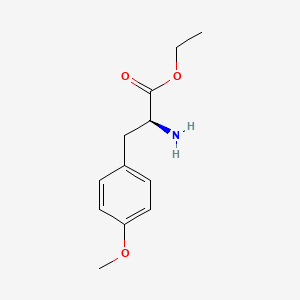
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)
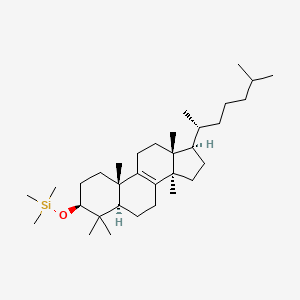
![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)
![[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-2-[2-(acetyloxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B579647.png)
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol](/img/structure/B579650.png)
